molecular formula C12H19ClN2 B3137164 1-(2-Methylbenzyl)piperazine hydrochloride CAS No. 435345-16-7

1-(2-Methylbenzyl)piperazine hydrochloride

Cat. No.: B3137164
CAS No.: 435345-16-7
M. Wt: 226.74 g/mol
InChI Key: ITRVJMRBZMXNQV-UHFFFAOYSA-N
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Description

Significance of Piperazine (B1678402) Scaffold in Chemical and Biological Research

The piperazine scaffold, a six-membered heterocyclic ring containing two nitrogen atoms at opposite positions, is a ubiquitous and versatile building block in the design of therapeutic agents. nih.govnih.gov Its prevalence in medicinal chemistry can be attributed to a combination of favorable physicochemical properties. The piperazine ring can exist in a stable chair conformation and possesses two nitrogen atoms that can be readily substituted, allowing for the creation of diverse chemical libraries. nih.gov This structural flexibility enables the optimization of a compound's solubility, lipophilicity, and metabolic stability, all critical parameters in drug development. nih.gov

The inherent basicity of the piperazine nitrogens allows for the formation of salts, which can improve a compound's bioavailability. Furthermore, the piperazine moiety can act as a linker between different pharmacophores, the active parts of a molecule that interact with biological targets. nih.gov This has led to the incorporation of the piperazine scaffold into a wide array of drugs with diverse biological activities, including anticancer, antimicrobial, antidepressant, and antiviral properties. nih.govdesigner-drug.com

Overview of Benzylpiperazine Derivatives in Academic Inquiry

Within the vast family of piperazine-containing compounds, benzylpiperazine derivatives represent a significant area of academic and industrial research. 1-Benzylpiperazine (B3395278) (BZP), the parent compound of this series, was first synthesized in the 1940s. wikipedia.org Initially investigated for potential therapeutic applications, including as an antidepressant, many benzylpiperazine derivatives were later identified as having stimulant properties. evitachem.comnih.gov

This class of compounds is characterized by a benzyl (B1604629) group attached to one of the piperazine nitrogens. The aromatic ring of the benzyl group and the second nitrogen of the piperazine ring provide key sites for chemical modification. This has led to the synthesis and investigation of numerous derivatives, such as 1-(3-chlorophenyl)piperazine (B195711) (mCPP) and 1-(3-trifluoromethylphenyl)piperazine (TFMPP), which have been explored as tools to probe the function of the central nervous system, particularly the serotonergic and dopaminergic systems. evitachem.comeuropa.eu However, due to their psychoactive effects, many benzylpiperazine derivatives have also been classified as designer drugs. evitachem.com

Research Context and Scope for 1-(2-Methylbenzyl)piperazine Hydrochloride

This compound is a specific member of the benzylpiperazine family, distinguished by a methyl group at the ortho (2-position) of the benzyl ring. Its chemical formula is C12H19ClN2, and it is the hydrochloride salt of the free base, 1-(2-Methylbenzyl)piperazine. The addition of the methyl group to the benzyl ring can influence the compound's steric and electronic properties, potentially altering its interaction with biological targets compared to the parent compound, BZP, or its meta- and para-substituted isomers.

While extensive research has been conducted on BZP and other benzylpiperazine derivatives, specific academic literature focusing solely on this compound is limited. Therefore, its research context is largely inferred from the broader study of benzylpiperazines. It is considered a research chemical and an analytical reference standard. The primary interest in this compound lies in its potential to share the stimulant and psychoactive properties characteristic of the benzylpiperazine class, making it a compound of interest in forensic chemistry and toxicology. caymanchem.com

Chemical and Physical Data

Below are tables detailing the known and computed properties of 1-(2-Methylbenzyl)piperazine and its hydrochloride salt.

Chemical Identifiers for 1-(2-Methylbenzyl)piperazine
IdentifierValue
IUPAC Name1-[(2-methylphenyl)methyl]piperazine nih.gov
CAS Number5321-47-1 nih.gov
Molecular FormulaC12H18N2 nih.gov
Molecular Weight190.28 g/mol nih.gov
Computed Physicochemical Properties of 1-(2-Methylbenzyl)piperazine
PropertyValue
XLogP31.5 nih.gov
Hydrogen Bond Donor Count1 nih.gov
Hydrogen Bond Acceptor Count2 nih.gov
Rotatable Bond Count2 nih.gov

Synthesis of this compound

A general and plausible method for the synthesis of this compound involves the N-alkylation of piperazine with 2-methylbenzyl chloride. This is a common method for preparing monosubstituted piperazines. orgsyn.org

The reaction is typically carried out by reacting piperazine with one equivalent of 2-methylbenzyl chloride in a suitable solvent, such as ethanol. designer-drug.comorgsyn.org To favor monosubstitution and prevent the formation of the disubstituted product, an excess of piperazine can be used, or one of the piperazine nitrogens can be protected with a suitable protecting group that can be later removed. A more direct approach involves the reaction of piperazine monohydrochloride with the benzyl halide. orgsyn.org

Following the alkylation reaction, the resulting 1-(2-Methylbenzyl)piperazine free base can be isolated and purified. The hydrochloride salt is then prepared by treating a solution of the free base with hydrochloric acid. evitachem.com This results in the precipitation of this compound, which can be collected by filtration and dried.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[(2-methylphenyl)methyl]piperazine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2.ClH/c1-11-4-2-3-5-12(11)10-14-8-6-13-7-9-14;/h2-5,13H,6-10H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITRVJMRBZMXNQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2CCNCC2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

5321-51-7
Details Compound: Piperazine, 1-[(2-methylphenyl)methyl]-, hydrochloride (1:2)
Record name Piperazine, 1-[(2-methylphenyl)methyl]-, hydrochloride (1:2)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5321-51-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Molecular Weight

226.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

435345-16-7
Record name Piperazine, 1-[(2-methylphenyl)methyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=435345-16-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways for 1-(2-Methylbenzyl)piperazine Hydrochloride and Analogues

The synthesis of monosubstituted piperazines, such as 1-(2-Methylbenzyl)piperazine, is a critical process in medicinal chemistry. The primary challenge lies in achieving selective mono-alkylation, as the two secondary amine groups in the piperazine (B1678402) ring have similar reactivity, which can lead to the formation of undesired di-substituted by-products. Various strategies have been developed to overcome this, ranging from classical direct alkylation to modern techniques employing microwave and flow-reactor technologies.

Direct Alkylation Approaches

Direct alkylation is a fundamental and straightforward method for the synthesis of N-substituted piperazines. This approach typically involves the reaction of piperazine or a piperazine salt with an alkylating agent, such as an alkyl halide. A key strategy to promote mono-substitution is the use of a monopiperazinium salt. By protonating one of the nitrogen atoms, its nucleophilicity is significantly reduced, thereby directing the alkylation to the free, unprotonated nitrogen atom. google.comnih.gov

A specific example is the synthesis of N-o-methylbenzylpiperazine, which can be achieved by reacting a piperazine monohydrohalide salt with o-methylbenzyl bromide. In one patented method, piperazine monohydrochloride is reacted with 2-methylbenzyl bromide in ethanol. The mixture is stirred at room temperature and then heated to ensure the completion of the reaction. This process yields the desired N-monoalkylated piperazine with high selectivity, substantially free of the N,N'-dialkylated derivative. google.com Similarly, the closely related 1-benzylpiperazine (B3395278) dihydrochloride (B599025) can be synthesized by reacting piperazine monohydrochloride (formed in situ from piperazine hexahydrate and piperazine dihydrochloride) with benzyl (B1604629) chloride in ethanol. orgsyn.org This method is efficient, yielding the pure product in a short time frame. orgsyn.org

The direct alkylation approach offers the advantage of simplicity and the use of readily available starting materials. orgsyn.org However, careful control of reaction conditions, such as stoichiometry and temperature, is crucial to minimize the formation of the dialkylated byproduct.

One-Pot, One-Step Synthetic Procedures

The core principle of these one-pot procedures is the in-situ formation of a piperazine-1-ium cation (e.g., monohydrochloride or monoacetate), which then reacts with the alkylating agent. nih.gov This effectively uses protonation as a transient protecting group, suppressing the formation of the symmetrically disubstituted byproduct. nih.gov The reaction can be carried out in common solvents like methanol (B129727) or acetic acid at room or elevated temperatures. For instance, when methanol is used as a solvent, piperazine monohydrochloride can be generated as the initial step by reacting free piperazine with piperazine dihydrochloride. nih.gov The subsequent addition of the electrophile, such as 2-methylbenzyl chloride, leads to the formation of 1-(2-Methylbenzyl)piperazine. The piperazine dihydrochloride used to form the monohydrochloride salt can be recovered after the reaction and reused, adding to the efficiency of the process. nih.gov This approach has been successfully applied to a wide range of monosubstituted piperazines, providing high yields and purity while keeping costs low. nih.gov

Microwave-Assisted Synthesis Techniques

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, and its application to the synthesis of piperazine derivatives is well-documented. rsc.orgnih.gov Dielectric heating under microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and improve yields compared to conventional heating methods. nih.govnih.gov

Technique ComparisonConventional HeatingMicrowave-Assisted Synthesis
Reaction Time HoursMinutes nih.govnih.gov
Energy Transfer Conduction/Convection (Slow, Inefficient)Dielectric Heating (Rapid, Efficient)
Temperature Profile Gradient from vessel wallUniform, direct heating of reactants
Yields Often lower to moderateOften moderate to high nih.gov
Side Reactions More prevalent due to longer timesOften reduced rsc.org
Solvent Usage Higher volumes typically requiredReduced solvent volumes possible nih.gov

Flow Reactor Applications in Piperazine Synthesis

Flow chemistry, which involves performing reactions in a continuously flowing stream rather than in a batch-wise fashion, offers significant advantages for the synthesis of piperazines, including improved heat and mass transfer, enhanced safety, and potential for automation and scalability. nih.gov The transition from batch to continuous flow conditions has been explored for piperazine synthesis to create more effective and efficient manufacturing processes. nih.govmdpi.com

A flow microwave reactor prototype has been developed that enables the larger-scale production of monosubstituted piperazines. nih.gov This system combines the benefits of rapid microwave heating with the precise control and scalability of a flow system. Such a setup can be particularly advantageous for N-alkylation reactions, allowing for rapid optimization of reaction conditions (e.g., temperature, pressure, residence time) to maximize yield and minimize byproduct formation. The successful application of flow chemistry has been noted for the synthesis of various piperazine-containing active pharmaceutical ingredients (APIs). mdpi.com

Diazotization and Coupling Reactions in Piperazine Derivative Synthesis

Diazotization and coupling reactions are cornerstone transformations in synthetic organic chemistry, primarily used for the synthesis of azo compounds. nih.govslideshare.net The process involves two main steps:

Diazotization : A primary aromatic amine reacts with a nitrous acid source (typically sodium nitrite (B80452) in an acidic medium) at low temperatures (0–5 °C) to form a diazonium salt. unb.ca

Azo Coupling : The resulting, often unstable, diazonium salt acts as an electrophile and reacts with an electron-rich coupling component, such as a phenol (B47542) or another aromatic amine, in an electrophilic aromatic substitution reaction to form an azo dye. nih.govslideshare.netjchemrev.com

While this method is not used for the direct synthesis of 1-(2-Methylbenzyl)piperazine, it is a key strategy for preparing certain piperazine derivatives, particularly those containing an azo linkage, which have applications as dyes and pharmacological agents. To apply this methodology, a precursor containing both a piperazine moiety and a primary aromatic amine is required. For example, a compound like 1-(4-aminophenyl)piperazine (B1268280) could be diazotized and then coupled with a suitable aromatic partner to yield a complex azo dye containing the piperazine scaffold. This synthetic route has been employed to create various azo dyes incorporating heterocyclic structures like pyrazole (B372694) and thiazole, demonstrating its versatility. rsc.orgresearchgate.net

Precursor Compounds and Intermediate Derivatization

The synthesis of this compound relies on readily available precursor compounds and, in many cases, the strategic use of derivatized intermediates to ensure selective mono-substitution.

The primary precursors for the direct synthesis are:

Piperazine : Available in various forms, including anhydrous, hexahydrate, or as a salt. google.comorgsyn.org

2-Methylbenzyl chloride (or bromide) : The alkylating agent that introduces the 2-methylbenzyl group. google.com

Hydrochloric acid : Used to form the final hydrochloride salt.

A significant challenge in piperazine chemistry is controlling the reactivity to favor mono-alkylation over di-alkylation. google.com While the direct alkylation of piperazine salts offers one solution, an alternative and widely used strategy involves the derivatization of piperazine with a protecting group to form a key intermediate. The most common protecting group for this purpose is the tert-butoxycarbonyl (Boc) group. nih.gov

The reaction of piperazine with di-tert-butyl carbonate (Boc)₂O yields 1-Boc-piperazine . chemicalbook.comnbinno.comresearchgate.net This intermediate has one nitrogen atom protected by the bulky, electron-withdrawing Boc group, rendering it unreactive to alkylation under standard conditions. The second, unprotected nitrogen atom remains a potent nucleophile and can be selectively alkylated. researchgate.net The synthesis proceeds by reacting 1-Boc-piperazine with 2-methylbenzyl chloride. After the alkylation step, the Boc group is easily removed under acidic conditions (e.g., with hydrochloric acid or trifluoroacetic acid), which simultaneously forms the desired hydrochloride salt of the monosubstituted piperazine. researchgate.net This multi-step approach, though longer, often provides a cleaner product and higher yields of the mono-alkylated compound compared to direct alkylation without a protecting group. nih.govresearchgate.net

Compound NameChemical StructureRole in Synthesis
PiperazinePiperazine structureCore heterocyclic precursor
2-Methylbenzyl chloride2-Methylbenzyl chloride structureAlkylating agent
1-Boc-piperazine1-Boc-piperazine structureKey mono-protected intermediate chemicalbook.comnbinno.com
Piperazine monohydrochloridePiperazine structure· HClMono-protonated precursor for direct alkylation google.comnih.gov

Formation of By-products and Strategies for Purification

The synthesis of monosubstituted piperazines, such as 1-(2-Methylbenzyl)piperazine, via direct alkylation is often accompanied by the formation of specific by-products. The primary side reaction is the dialkylation of the piperazine ring, leading to the formation of 1,4-disubstituted derivatives. europa.euorgsyn.orgnih.gov In the case of synthesis using benzyl chloride or its derivatives, the corresponding 1,4-dibenzylpiperazine (B181160) is a known impurity. europa.eunih.gov Another common impurity is unreacted starting material, typically piperazine or its salts, such as piperazine dihydrochloride. orgsyn.orgnih.gov

Effective purification is crucial to isolate the desired monosubstituted product in high purity. A variety of strategies are employed, often in combination, to remove by-products and unreacted reagents.

Table 1: Common By-products in the Synthesis of 1-(2-Methylbenzyl)piperazine

By-product Name Formation Pathway
1,4-bis(2-Methylbenzyl)piperazine Over-alkylation of the piperazine ring.

Purification techniques are selected based on the physical and chemical properties of the desired product and the impurities. Recrystallization is a common final step to obtain a product of high purity. nih.gov The choice of solvent is critical; for instance, recrystallization from isopropyl alcohol with charcoal has been reported for similar compounds. nih.gov Another approach involves precipitating the desired compound as its hydrochloride salt from a solvent like ethanol, which can effectively separate it from non-polar by-products like the dibenzylated piperazine. orgsyn.org

Table 2: Purification Strategies for 1-(2-Methylbenzyl)piperazine and Related Compounds

Strategy Description Purpose
Filtration Solid by-products, such as piperazine dihydrochloride, are removed from the reaction mixture by filtration. orgsyn.orgnih.gov Removal of unreacted starting material salts.
Acid-Base Extraction The reaction mixture is made alkaline to deprotonate the piperazine nitrogens, allowing the free base to be extracted into an organic solvent like chloroform. orgsyn.org Separation from water-soluble salts and impurities.
Distillation The isolated free base, which is often an oil, can be purified by vacuum distillation. orgsyn.org Removal of non-volatile impurities and separation from by-products with different boiling points.
Recrystallization The final product (often as a salt) is dissolved in a hot solvent and allowed to cool, causing pure crystals to form. nih.gov High-purity isolation of the final product.

| Chromatography | Techniques like thin-layer chromatography (TLC) or column chromatography can be used to separate compounds based on their differential adsorption to a stationary phase. auburn.eduresearchgate.net | Separation of structurally similar compounds. |

General Synthetic Strategies for Monosubstituted Piperazine Derivatives

The synthesis of 1-(2-Methylbenzyl)piperazine falls under the broader category of methods for preparing monosubstituted piperazine derivatives. These compounds are valuable building blocks in medicinal chemistry. nih.gov Several general strategies have been developed to achieve selective mono-functionalization of the symmetrical piperazine ring.

One of the most direct and widely used methods is the controlled N-alkylation of piperazine . A key challenge is preventing the formation of the 1,4-dialkylated by-product. europa.euorgsyn.org A successful approach involves reacting an alkylating agent, such as benzyl chloride, with piperazine monohydrochloride. europa.eu The protonation of one nitrogen atom deactivates it towards alkylation, favoring the formation of the monosubstituted product. nih.gov This active piperazine-1-ium cation can be prepared in situ by mixing equimolar amounts of anhydrous piperazine and piperazine dihydrochloride. orgsyn.orgnih.gov This method is efficient and avoids the need for protecting groups, yielding the pure monosubstituted product as its dihydrochloride salt in a single step. orgsyn.org

Another powerful technique is reductive amination . mdpi.com This method involves the reaction of piperazine with an aldehyde or ketone (in this case, 2-methylbenzaldehyde) in the presence of a reducing agent, such as sodium cyanoborohydride, to form the N-alkylated product. auburn.edu

Historically, a common but more laborious strategy involved the use of protecting groups . nih.gov In this multi-step approach, one nitrogen of the piperazine is first protected (e.g., with a tert-butyloxycarbonyl (Boc) group), the second nitrogen is then reacted with the desired substituent, and finally, the protecting group is removed to yield the monosubstituted piperazine. nih.gov While reliable, modern one-pot procedures are often preferred for their efficiency and lower cost. nih.govnih.gov

Table 3: Comparison of General Synthetic Strategies for Monosubstituted Piperazines

Synthetic Strategy Key Features Advantages Disadvantages
Controlled N-Alkylation Reaction of an alkyl halide with a piperazine mono-salt (e.g., monohydrochloride). europa.euorgsyn.orgnih.gov Often a one-pot procedure, avoids protecting groups, cost-effective. nih.gov Risk of dialkylation if conditions are not controlled.
Reductive Amination Reaction of piperazine with an aldehyde/ketone and a reducing agent. auburn.edumdpi.com Good yields, applicable to a wide range of substrates. Requires specific reducing agents.
Protecting Group Strategy Multi-step process: protect, functionalize, deprotect. nih.gov High selectivity, well-established. Multi-step, less atom-economical, higher cost.

| DABCO Ring Opening | Utilizes 1,4-diazabicyclo[2.2.2]octane (DABCO) as a synthon, which undergoes C-N bond cleavage. researchgate.net | Provides access to diverse piperazine structures. researchgate.net | May require specific activating agents. |

Functional Group Transformations and Reactivity Profiles

The chemical reactivity of 1-(2-Methylbenzyl)piperazine is primarily dictated by two key structural features: the secondary amine of the piperazine ring and the 2-methylbenzyl (or o-tolyl) group.

The most significant reactive site is the secondary amine (-NH) at the N4 position of the piperazine ring. This nitrogen is nucleophilic and basic, making it the focal point for further functionalization. It can readily undergo a variety of common amine reactions, including:

Alkylation: Reaction with alkyl halides or reductive amination can introduce a second, different substituent at the N4 position, leading to unsymmetrically disubstituted piperazines. nih.gov

Acylation: Reaction with acyl chlorides or anhydrides forms amides.

Urea (B33335)/Carbamate Formation: Reaction with isocyanates or chloroformates yields ureas and carbamates, respectively. nih.gov

The benzyl group also plays a crucial role in the compound's reactivity profile. While the aromatic ring can potentially undergo electrophilic substitution, the benzyl C-N bond is of greater synthetic importance. The benzyl group is a well-established protecting group for amines in organic synthesis. orgsyn.org Its key advantage is that it can be selectively removed under mild conditions through catalytic hydrogenolysis (e.g., using hydrogen gas with a palladium-on-carbon catalyst). orgsyn.org This property makes 1-benzylpiperazine derivatives valuable intermediates for the synthesis of other 1-monosubstituted piperazines that may not be accessible through direct methods. orgsyn.org

Table 4: Reactivity Profile of 1-(2-Methylbenzyl)piperazine

Functional Group Type of Reaction Description
Secondary Amine (-NH) N-Alkylation, N-Acylation, etc. The nucleophilic nitrogen at the N4 position is the primary site for further substitution, allowing for the creation of diverse 1,4-disubstituted piperazine derivatives. nih.gov
Benzyl Group (C-N bond) Hydrogenolysis (Deprotection) The benzyl group can be cleaved via catalytic hydrogenation, releasing the secondary amine and making it a useful protecting group in multi-step syntheses. orgsyn.org

| Aromatic Ring | Electrophilic Aromatic Substitution | The benzene (B151609) ring can potentially undergo reactions like nitration or halogenation, although conditions must be chosen carefully to avoid side reactions at the piperazine nitrogens. |

Advanced Analytical and Spectroscopic Characterization

Chromatographic Techniques for Separation and Quantification

Chromatography is fundamental to the analysis of 1-(2-Methylbenzyl)piperazine, enabling its separation from related substances, isomers, and impurities.

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a primary and powerful tool for the analysis of piperazine (B1678402) derivatives. unodc.org This technique combines the superior separation capabilities of gas chromatography with the highly specific detection and structural information provided by mass spectrometry. unodc.org For benzylpiperazine derivatives, GC-MS is effective in distinguishing between positional isomers, which can be challenging due to their similar chemical properties. rsc.orgnih.gov

In a typical GC-MS analysis, the sample is vaporized and separated on a capillary column. The choice of column is critical; a common selection is a 5% phenyl/95% methyl silicone column, which separates compounds based on their boiling points and polarity. unodc.org Following separation, the molecules are ionized, commonly by electron impact (EI), and fragmented. The resulting mass spectrum, a unique fragmentation pattern or "fingerprint" of the molecule, allows for unambiguous identification. nih.gov For benzylpiperazine derivatives, characteristic fragments often arise from the cleavage of the benzylic C-N bond and the fragmentation of the piperazine ring. While derivatization (e.g., trimethylsilylation) can sometimes be used to improve peak shapes and stability for certain piperazine compounds, it is not always necessary for benzylpiperazines. researchgate.net

ParameterTypical Conditions
Column 5% Phenyl/95% Methyl Silicone (or similar), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium, constant flow (e.g., 1.1 mL/min)
Injector Temperature 250 - 260°C
Injection Mode Splitless or Split (e.g., 20:1)
Oven Program Initial temp 100°C, ramp at 10°C/min to 290°C, hold for 20 min
Transfer Line Temp 280 - 290°C
Ion Source Temp 200 - 230°C
Ionization Mode Electron Impact (EI), 70 eV
Mass Range 30 - 350 amu

Table 1: Representative GC-MS parameters for the analysis of piperazine derivatives. unodc.orgrsc.org

Liquid chromatography offers a versatile alternative to GC, particularly for compounds that are thermally labile or less volatile. High-Performance Liquid Chromatography (HPLC) coupled with a Diode-Array Detector (DAD) or Ultraviolet (UV) detector is a common method for quantification. nih.gov While the parent piperazine ring does not possess a significant UV chromophore, the presence of the 2-methylbenzyl group in the target compound allows for strong UV absorbance, enabling detection without the need for derivatization. researchgate.net Reversed-phase HPLC on a C18 column is typically employed, using a mobile phase consisting of an aqueous buffer (e.g., phosphate (B84403) or formic acid) and an organic modifier like acetonitrile (B52724) or methanol (B129727). researchgate.netnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) provide even greater sensitivity and specificity. mdpi.comnih.gov These methods are especially useful for detecting and quantifying the compound in complex biological matrices. nih.gov Electrospray ionization (ESI) is a common ionization source used in the analysis of piperazine derivatives. mdpi.com

ParameterTypical Conditions
Column Octadecylsilane (C18), e.g., 250 x 4.6 mm, 5 µm particle size
Mobile Phase Gradient or isocratic elution with a mixture of Acetonitrile and aqueous buffer (e.g., 10 mM formic acid or phosphate buffer)
Flow Rate 0.5 - 1.0 mL/min
Detection (HPLC) UV at ~220-240 nm
Detection (LC-MS) Mass Spectrometer with Electrospray Ionization (ESI), positive ion mode

Table 2: General HPLC and LC-MS parameters for the analysis of substituted piperazines. researchgate.netnih.govnih.gov

Thin Layer Chromatography (TLC) serves as a rapid, simple, and cost-effective method for the qualitative analysis and screening of piperazine derivatives. unodc.org This technique involves spotting the sample onto a plate coated with a stationary phase, typically silica (B1680970) gel GF254, and developing it in a sealed chamber with an appropriate mobile phase. unodc.orgnih.gov The separation is based on the differential partitioning of the compound between the stationary and mobile phases.

For piperazine compounds, a common mobile phase system is a mixture of a polar organic solvent and a base, such as methanol and aqueous ammonia (B1221849) (e.g., 100:1.5 v/v). researchgate.net After development, the separated spots can be visualized under UV light (at 254 nm), where the benzyl (B1604629) group will quench the fluorescence of the indicator on the plate. unodc.org Further visualization can be achieved by spraying with a chromogenic agent, with iodoplatinate (B1198879) reagent being particularly sensitive for detecting nitrogen-containing compounds like piperazines. researchgate.net The retention factor (Rf) value is used for preliminary identification by comparison with a standard.

Spectroscopic Methods for Structural Elucidation

While chromatography excels at separation and quantification, spectroscopic methods are indispensable for the unambiguous confirmation of the molecular structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the detailed structure of an organic molecule in solution. It provides information on the chemical environment, connectivity, and spatial arrangement of atoms. For asymmetrically substituted piperazines, NMR spectra can be complex due to conformational dynamics, such as the interconversion of chair forms and restricted rotation around amide bonds (in acylated derivatives). nih.govnih.gov The chemical shifts can also be sensitive to the solvent used. nih.gov

Proton (¹H) NMR spectroscopy provides distinct signals for each chemically non-equivalent proton in the molecule. The spectrum of 1-(2-Methylbenzyl)piperazine hydrochloride is characterized by specific signals corresponding to the aromatic protons, the benzylic methylene (B1212753) protons, the piperazine ring protons, and the methyl group protons.

The protonation of the piperazine nitrogens in the hydrochloride salt form causes a downfield shift of the adjacent methylene protons compared to the free base. The signals for the piperazine protons often appear as broad multiplets due to the chair-chair conformational exchange of the ring. The benzylic and aromatic protons provide key information for confirming the substitution pattern on the phenyl ring.

Proton GroupExpected Chemical Shift (δ, ppm)MultiplicityIntegration
Aromatic (C₆H₄ )~ 7.1 - 7.4Multiplet (m)4H
Benzylic (-CH₂ -Ph)~ 3.5Singlet (s)2H
Piperazine (-CH₂ -N-CH₂ -)~ 2.4 - 2.6Broad Multiplet8H
Methyl (-CH₃ )~ 2.3Singlet (s)3H

Table 3: Predicted ¹H NMR spectral data for 1-(2-Methylbenzyl)piperazine. Chemical shifts are approximate and based on data for structurally similar compounds like 1-benzylpiperazine (B3395278). chemicalbook.compdx.edu

Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

Carbon-13 NMR spectroscopy is a powerful tool for mapping the carbon skeleton of a molecule. For this compound, the spectrum would display distinct signals for each unique carbon atom in the aromatic ring, the benzylic methylene group, the methyl group, and the piperazine ring. The chemical shifts (δ), measured in parts per million (ppm), are indicative of the local electronic environment of each carbon atom. The aromatic carbons will resonate in the downfield region (typically 120-140 ppm), while the aliphatic carbons of the piperazine ring and the benzylic and methyl groups will appear in the upfield region.

Table 1: Expected ¹³C NMR Chemical Shift Assignments for 1-(2-Methylbenzyl)piperazine

Carbon Atom Expected Chemical Shift (δ) Range (ppm)
Piperazine Ring (C-N) 45 - 55
Benzylic Methylene (-CH₂-) 60 - 65
Aromatic Methyl (-CH₃) 18 - 22
Aromatic Quaternary Carbons (C-CH₃, C-CH₂) 135 - 140

Infrared (IR) Spectroscopy and Fourier-Transform Infrared (FT-IR) Spectroscopy

Infrared spectroscopy probes the vibrational modes of a molecule, providing a characteristic fingerprint based on its functional groups. The FT-IR spectrum of this compound would exhibit several key absorption bands. The presence of the hydrochloride salt results in a broad absorption in the 2400-2800 cm⁻¹ region, characteristic of the N-H⁺ stretching of a secondary amine salt. Aliphatic C-H stretching from the piperazine and methylbenzyl groups would appear just below 3000 cm⁻¹. Aromatic C-H stretching is typically observed just above 3000 cm⁻¹. Other significant peaks include those for C-N stretching and aromatic C=C ring vibrations.

Table 2: Characteristic IR Absorption Bands for Benzylpiperazine Derivatives

Vibrational Mode Wavenumber (cm⁻¹) Intensity
Aromatic C-H Stretch 3031 - 3077 Medium-Weak
Aliphatic C-H Stretch 2831 - 2946 Medium-Strong
N-H⁺ Stretch (Amine Salt) ~2400 - 2800 Strong, Broad
Aromatic C=C Bending 1459 - 1592 Medium
C-N Stretch 1103 - 1133 Medium

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The primary chromophore in 1-(2-Methylbenzyl)piperazine is the 2-methylbenzyl group. The piperazine ring itself does not significantly absorb UV light in the standard range nist.gov. The benzene (B151609) ring exhibits characteristic absorptions corresponding to π → π* electronic transitions. The presence of alkyl substitution on the benzene ring can cause a slight bathochromic (red) shift in the absorption maxima compared to unsubstituted benzene.

Table 3: Electronic Transitions for 1-(2-Methylbenzyl)piperazine

Transition Expected λmax (nm) Chromophore
π → π* (Primary) ~200 - 220 Benzene Ring

High-Resolution Mass Spectrometry (HRMS)

HRMS is instrumental in determining the precise elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with very high accuracy. The exact mass of the 1-(2-Methylbenzyl)piperazine free base (C₁₂H₁₈N₂) is 190.146998583 Da nih.gov. In mass spectrometry, benzylpiperazines exhibit characteristic fragmentation patterns. xml-journal.net The most prominent fragmentation involves the cleavage of the C-N bond between the benzyl group and the piperazine ring. This results in the formation of a stable methyl-substituted tropylium (B1234903) ion (m/z 105) and a piperazine-containing fragment.

Table 4: Key HRMS Fragments for 1-(2-Methylbenzyl)piperazine

m/z (Calculated) Fragment Ion Description
191.1546 [M+H]⁺ Protonated Molecular Ion
105.0699 [C₈H₉]⁺ Methyltropylium ion from benzylic cleavage

Emerging Analytical Techniques

Beyond standard spectroscopic methods, novel techniques are being developed for the selective extraction and analysis of piperazine derivatives.

Molecular Imprinting Polymers (MIPs) for Extraction and Enrichment

Molecularly Imprinted Polymers (MIPs) are synthetic polymers engineered with specific recognition sites for a target molecule, enabling highly selective extraction from complex samples. mdpi.com For benzylpiperazine (BZP) and its analogs, MIPs can be synthesized using the target molecule as a template. nih.govmdpi.com The process involves polymerizing functional monomers, such as methacrylic acid, and a cross-linker, like ethylene (B1197577) glycol dimethacrylate (EGDMA), around the template molecule. mdpi.comresearchgate.net After polymerization, the template is removed, leaving behind cavities that are complementary in shape, size, and functionality to the target analyte. mdpi.com These BZP-selective MIPs can be used in solid-phase extraction (MISPE) to isolate and enrich the analyte from complex matrices, demonstrating higher affinity and selectivity compared to non-imprinted polymers. nih.gov

Charge-Transfer Complexation in Spectrophotometric Analysis

Charge-transfer complexation offers a simple and sensitive method for the spectrophotometric determination of piperazine derivatives. rsc.orgrsc.orgnih.gov This technique is based on the reaction between an electron-donating compound (the piperazine derivative) and an electron-accepting compound (a σ- or π-acceptor). rsc.org Reagents like iodine, chloranil, or 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) act as electron acceptors. rsc.orgnih.gov When mixed with the piperazine derivative in a suitable solvent, a colored charge-transfer complex is formed, which exhibits a strong absorbance in the visible region of the electromagnetic spectrum. nih.govresearchgate.net The intensity of the color produced is directly proportional to the concentration of the piperazine derivative, allowing for its quantification using a spectrophotometer. rsc.org

Pharmacological Mechanisms and Biochemical Interactions: in Vitro Studies and Preclinical Models

Enzyme Inhibition Profiling

The enzyme inhibition profile of 1-(2-Methylbenzyl)piperazine hydrochloride, based on available preclinical data, is primarily centered on its interaction with neurotransmitter receptors that function as ligand-gated ion channels, rather than direct enzymatic inhibition. The most clearly defined activity in this area is its antagonism of the GABAA receptor, where it inhibits the flow of ions through the channel. nih.govuu.nl As noted previously, while other piperazine-containing molecules have been specifically designed and evaluated as inhibitors of enzymes like monoamine oxidase, there is a lack of specific data confirming such activity for this compound. mdpi.comnih.gov Similarly, no evidence suggests it inhibits enzymes involved in nucleotide synthesis, such as IMPDH. nih.gov

Cellular and Sub-Cellular Interaction Studies

The interaction of piperazine (B1678402) derivatives with essential biological macromolecules like proteins and DNA is a key area of toxicological and pharmacological research. Studies on various piperazine-containing compounds have shown they can bind to proteins, which can affect the drug's distribution and elimination. nih.gov For example, lysozyme (B549824) is often used as a model protein to study such interactions, revealing binding affinities that can alter the protein's secondary structure. nih.gov

Furthermore, certain phenylpiperazine derivatives have been shown to interact with DNA, specifically by binding to the minor groove of calf thymus DNA (ct-DNA). nih.gov This interaction is stabilized by various forces, including hydrogen bonds and π-type interactions. nih.gov Molecular docking studies suggest that the phenylpiperazine moiety can slide between nucleic acid bases, leading to potential disruptions in DNA processes. nih.gov Such interactions are fundamental to the cytotoxic mechanisms proposed for some of these compounds. nih.gov

A variety of in vitro cellular models are employed to assess the biological activity and potential toxicity of piperazine derivatives. Human hepatic cell lines such as HepG2 and HepaRG, along with primary rat hepatocytes, are commonly used to investigate potential hepatotoxicity. researchgate.netresearchgate.net The HepaRG cell line is often considered a superior model for predicting drug-induced liver injury (DILI) due to its higher metabolic competency and sensitivity compared to HepG2 cells. dntb.gov.uanih.govnih.gov Primary hepatocytes are also highly valued, though they can be more susceptible to cytotoxicity, which may be linked to their robust CYP450 metabolism capabilities. researchgate.net

In the context of anticancer research, a wide array of cancer cell lines has been used to evaluate the cytotoxic activities of novel piperazine derivatives. mdpi.comresearchgate.net These include lines derived from various cancers such as:

Liver: HUH7, FOCUS, MAHLAVU, HepG2, HEP3B mdpi.comresearchgate.net

Breast: MCF7, BT20, T47D, CAMA-1, MDA-MB-231 mdpi.comresearchgate.netcnr.itderpharmachemica.com

Colon: HCT-116 mdpi.comresearchgate.net

Glioblastoma: U87 MG cnr.it

These models are crucial for screening compounds and elucidating mechanisms of action. mdpi.comnih.gov

Studies using primary rat hepatocytes have provided detailed insights into the intracellular effects of piperazine designer drugs. A common pathway of toxicity involves the induction of oxidative stress. researchgate.net Research has shown that exposure to these compounds leads to a concentration-dependent increase in the formation of reactive species. researchgate.net This is followed by a cascade of detrimental intracellular events, including the depletion of reduced glutathione (B108866) (GSH) and ATP, a loss of mitochondrial membrane potential (Δψm), and the activation of caspase-3, a key executioner enzyme in apoptosis. researchgate.net These findings indicate that mitochondrial dysfunction and oxidative stress are central mechanisms contributing to the cellular damage caused by this class of compounds. researchgate.net

The table below summarizes the observed effects of piperazine analogues on key intracellular parameters in primary hepatocytes.

Intracellular ParameterObserved Effect
Reactive SpeciesIncreased formation
Reduced Glutathione (GSH)Depletion
ATP ContentDepletion
Mitochondrial Membrane PotentialLoss/Decrease
Caspase-3 ActivationIncreased

Data reflects general findings for piperazine designer drugs in primary cell models. researchgate.net

Numerous studies have demonstrated the cytotoxic potential of various piperazine derivatives against a range of cancer cell lines. mdpi.comresearchgate.netcnr.it For example, novel series of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives showed significant cell growth inhibitory activity against liver, breast, and colon cancer cell lines. mdpi.comresearchgate.net Similarly, other research has shown that benzimidazole-piperazine hybrids exhibit antiproliferative effects. cnr.it The cytotoxic efficacy often varies based on the specific chemical substitutions on the piperazine scaffold and the type of cancer cell line being tested. derpharmachemica.com These findings underscore the interest in the piperazine core structure as a scaffold for developing new potential anticancer agents. cnr.itnih.gov

Mechanisms of Action at the Molecular Level

The molecular mechanisms of action for this compound are understood primarily through the lens of its structural class—piperazine derivatives—and more specifically, as a substituted benzylpiperazine. While direct, comprehensive in vitro binding and functional assay data for this compound are not extensively available in publicly accessible literature, its pharmacological profile can be inferred from studies on the parent compound, 1-Benzylpiperazine (B3395278) (BZP), and other closely related analogues. These compounds are known to interact with various components of the monoaminergic neurotransmitter systems, including transporters and receptors for dopamine (B1211576) (DA), serotonin (B10506) (5-HT), and norepinephrine (B1679862) (NE).

Research indicates that piperazine derivatives can exhibit a range of activities, from stimulant to depressant effects, depending on their specific chemical structure. The core piperazine ring is a common scaffold in many centrally acting drugs, and substitutions on this ring can significantly alter pharmacological activity. For instance, benzylpiperazine is considered the prototype of this class of compounds, known for its stimulant and euphoric effects, which are attributed to its interaction with the monoamine pathways.

In general, benzylpiperazine and its derivatives are recognized as "messy drugs" due to their broad and multifaceted interactions with synaptic monoamine neurotransmitters. They have been shown to elevate synaptic levels of dopamine and serotonin, which is believed to underpin their stimulant and hallucinogenic effects, respectively. Furthermore, BZP can augment the release of norepinephrine by inhibiting presynaptic autoreceptors. This complex pharmacology involves actions as reuptake inhibitors and/or releasing agents at monoamine transporters, as well as direct interactions with various G-protein coupled receptors.

Studies on benzylpiperazine have demonstrated that it can stimulate the release and inhibit the reuptake of dopamine, serotonin, and noradrenaline. The effects on dopamine are considered a primary contributor to its stimulant properties. The interaction with the serotonergic system can be complex, involving not only the serotonin transporter (SERT) but also direct agonist or antagonist activity at various serotonin receptor subtypes. For example, some piperazine derivatives show affinity for 5-HT1 and 5-HT2 receptor families.

While specific quantitative data for this compound is scarce, the addition of a methyl group to the benzyl (B1604629) ring, as in this compound, would be expected to modulate its affinity and efficacy at various molecular targets compared to the unsubstituted BZP. Structure-activity relationship studies on related series of compounds often show that such substitutions can significantly impact binding to monoamine transporters and receptors. For example, the position of the substituent on the aromatic ring can influence selectivity for dopamine versus serotonin transporters.

In the absence of direct binding data, a hypothetical pharmacological profile based on related compounds is presented below. It is crucial to note that these are extrapolated values and require experimental verification.

Hypothetical In Vitro Binding Profile of 1-(2-Methylbenzyl)piperazine

TargetHypothetical Kᵢ (nM)Putative Action
Dopamine Transporter (DAT)100 - 500Inhibitor/Releaser
Serotonin Transporter (SERT)200 - 1000Inhibitor/Releaser
Norepinephrine Transporter (NET)50 - 250Inhibitor/Releaser
5-HT₁ₐ Receptor> 1000Low Affinity
5-HT₂ₐ Receptor500 - 2000Low to Moderate Affinity
5-HT₂C Receptor500 - 2000Low to Moderate Affinity
α₂-Adrenergic Receptor100 - 500Antagonist

This table is for illustrative purposes only and is based on the general pharmacology of benzylpiperazine derivatives. Actual values for this compound may differ significantly.

Structure Activity Relationship Sar Studies

Design Strategies for Analogues and Derivatives

The design of analogues based on the 1-benzylpiperazine (B3395278) scaffold is a well-established strategy in medicinal chemistry. The piperazine (B1678402) moiety is considered a "privileged structure" due to its frequent appearance in biologically active compounds across various therapeutic areas. researchgate.netnih.govtandfonline.com Design strategies often involve a systematic modification of different regions of the molecule to explore and optimize interactions with biological targets.

For instance, in the development of antitubercular agents, a series of benzylpiperazine ureas were designed and synthesized. nih.govresearchgate.netproquest.com This strategy involved the bioisosteric replacement of a furan (B31954) ring in a lead compound with a phenyl ring, leading to a novel lead with improved metabolic stability and specificity. researchgate.net Subsequent analogue design focused on dividing the molecule into distinct regions (A, B, C, and D) to systematically analyze the SAR. proquest.com Another approach in the design of σ1 receptor ligands involved combining the benzylpiperazine moiety, known to be a preferred cyclic amine for these receptors, with other structural motifs like 1,2-dithiolan-3-yl from α-lipoic acid or various acyl groups. nih.gov These strategies highlight a common approach: retaining the core benzylpiperazine structure while introducing diverse substituents to modulate activity, selectivity, and pharmacokinetic properties.

Impact of Structural Modifications on Biological Activity

Structural modifications to the 1-(2-Methylbenzyl)piperazine scaffold have a profound impact on biological activity. The nature, position, and size of substituents on both the benzyl (B1604629) ring and the piperazine nitrogen can drastically alter potency and efficacy.

The substitution pattern on the benzyl ring is a key determinant of activity. In a series of antitubercular benzylpiperazine ureas, modifications to the benzyl portion (referred to as region 'D') were explored. While the specific impact of a 2-methyl group as in 1-(2-Methylbenzyl)piperazine was not detailed in this series, the study demonstrated that various substitutions on the benzyl ring could be tolerated, though they often led to variations in potency. proquest.com

In a different series of compounds targeting the σ1 receptor, the benzyl group was substituted with a 4-methoxy group. The study then focused on modifying the acyl group attached to the second piperazine nitrogen. The results showed that the nature of this acyl group was critical for affinity and selectivity. nih.gov For example, introducing a bulky cyclohexyl group led to a compound with significantly high affinity and selectivity for the σ1 receptor over the σ2 receptor. nih.gov

The data below illustrates the impact of modifying the acyl group on σ1 receptor binding affinity in a series of 1-(4-methoxybenzyl)piperazine (B1330243) derivatives. nih.gov

Compound IDAcyl Groupσ1 Receptor Affinity (Ki, nM)
13 2-phenylacetyl11.2
14 3-phenylpropionyl8.8
15 3-cyclohexylpropionyl1.7
16 4-phenylbutyryl16.5
24 5-(1,2-dithiolan-3-yl)pentanoyl4.0
Data derived from a study on σ1 receptor ligands. nih.gov

This table demonstrates that subtle changes in the substituent attached to the piperazine ring, such as varying the length of an alkyl chain or introducing a cyclic moiety, can lead to significant changes in binding affinity.

The piperazine ring is consistently identified as a crucial component for the biological activity of this class of compounds. nih.govnih.gov In SAR studies of antitubercular benzylpiperazine ureas, the piperazine ring was explicitly named as one of the "essential signatures" for the series' activity. nih.govresearchgate.netproquest.com The two nitrogen atoms of the piperazine core are important for improving the pharmacokinetic properties of drug candidates, largely due to their appropriate pKa values which can increase water solubility and bioavailability. nih.gov The N-1 nitrogen allows for the introduction of hydrophobic groups like the benzyl moiety, while the N-4 nitrogen serves as a key point for further modification and interaction with target proteins. nih.gov The structural integrity of this six-membered ring is often fundamental to maintaining the correct orientation of substituents for optimal receptor binding.

Identification of Key Pharmacophoric Elements

A pharmacophore model for benzylpiperazine derivatives generally consists of several key elements. Based on SAR studies, these include:

Aromatic Ring: The benzyl group provides a critical hydrophobic interaction region. The substitution pattern on this ring can modulate electronic properties and steric bulk, fine-tuning target engagement.

Piperazine Core: This acts as a central scaffold or linker. Its basic nitrogen atoms can form crucial hydrogen bonds or ionic interactions with receptor sites. The distance and geometry between the two nitrogens and the aromatic ring are often critical.

N-1 Linker: The methylene (B1212753) (-CH2-) bridge connecting the phenyl ring to the piperazine is part of the essential structure.

N-4 Substituent: The group attached to the second nitrogen of the piperazine ring is a major point of diversity and a key determinant of the specific biological activity.

In the case of the antitubercular benzylpiperazine ureas, the essential pharmacophoric elements were identified as the piperazine ring, the benzyl urea (B33335) group, and a terminal piperonyl moiety. nih.govresearchgate.net For σ1 receptor ligands, the key elements were the benzylpiperazine core and a specific acyl group at the N-4 position. nih.gov These findings underscore that while the benzylpiperazine unit is a foundational element, the specific nature of the N-4 substituent is what often defines the ultimate pharmacological profile.

Bioisosteric Replacements in Piperazine Derivatives

Bioisosteric replacement is a widely used strategy in drug design to improve potency, selectivity, or pharmacokinetic parameters by substituting one chemical group with another that has similar physical or chemical properties. The piperazine ring itself is often subject to such modifications. blumberginstitute.org

Several bioisosteres for the piperazine moiety have been explored in various drug classes. These include:

Homopiperazine: This seven-membered ring expands the distance between the nitrogen atoms and can alter conformational flexibility. nih.gov

Pyrrolidine-based mimetics: Fused and non-fused pyrrolidine (B122466) structures can serve as piperazine replacements. nih.gov

Azetidine derivatives: Four-membered rings, including spirocyclic motifs, have been used as piperazine isosteres. nih.gov

Diaminocycloalkanes: These structures can mimic the spatial arrangement of the two nitrogen atoms of piperazine in a more rigid conformation. nih.gov

The rationale for these replacements is to modify properties such as basicity (pKa), lipophilicity, and metabolic stability while retaining the key interactions necessary for biological activity. For example, replacing a piperazine ring in the drug Olaparib with a spirodiamine analogue was shown to beneficially affect activity and reduce cytotoxicity. enamine.net The choice of a suitable bioisostere depends heavily on the specific target and the role the piperazine ring plays in binding to it. blumberginstitute.org

Computational Chemistry and Molecular Modeling

Molecular Dynamics (MD) Simulations

Future computational research may address this specific compound, at which point a detailed analysis as outlined could be constructed.

Pharmacophore Analysis and Virtual Screening

Pharmacophore modeling is a cornerstone of rational drug design, focusing on the essential three-dimensional arrangement of steric and electronic features that are necessary for a molecule to interact with a specific biological target. mdpi.comnih.gov A pharmacophore model does not represent a real molecule or a real association of functional groups but is rather an abstract concept that embodies the crucial interaction points: hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers, and ionizable groups. nih.gov

For a compound like 1-(2-Methylbenzyl)piperazine, which belongs to a class of substances known to interact with monoamine transporters and receptors, a hypothetical pharmacophore model can be constructed based on its key structural features. nih.govnih.gov The essential features would likely include:

An aromatic/hydrophobic group: Provided by the 2-methylbenzyl moiety.

A positive ionizable feature: The protonated nitrogen atom within the piperazine (B1678402) ring at physiological pH.

A hydrogen bond acceptor: The second nitrogen atom in the piperazine ring.

This ligand-based pharmacophore model can then be employed in virtual screening. nih.gov Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. nih.gov By using the pharmacophore model as a 3D query, researchers can rapidly filter databases containing millions of compounds, prioritizing a smaller, more manageable subset for further investigation or acquisition. europa.eu This process significantly accelerates the discovery of new lead compounds with potentially similar biological activity, while also allowing for the exploration of diverse chemical scaffolds that fit the required pharmacophoric features.

Prediction of ADME (Absorption, Distribution, Metabolism, Elimination) Parameters In Silico

In the early phases of drug development, predicting the ADME (Absorption, Distribution, Metabolism, and Elimination) properties of a compound is critical to assess its potential for success as a therapeutic agent. bdpsjournal.org In silico methods provide a rapid and cost-effective way to evaluate these pharmacokinetic properties, helping to identify candidates with favorable drug-like characteristics and filter out those likely to fail due to poor ADME profiles. mdpi.com Various computational models are built upon established "rules" of drug-likeness, such as Lipinski's Rule of Five, as well as Veber, Ghose, and Egan rules, which correlate physicochemical properties with oral bioavailability. bdpsjournal.org

For 1-(2-Methylbenzyl)piperazine hydrochloride, a predictive ADME profile can be generated using computational tools like the SwissADME platform, which is frequently used in research on piperazine derivatives. bdpsjournal.orgmdpi.com The key physicochemical and pharmacokinetic parameters for the free base form of the compound are outlined in the table below.

ParameterPredicted ValueSignificance
Molecular Weight190.28 g/molComplies with Lipinski's rule (<500), suggesting good potential for absorption and diffusion.
LogP (Lipophilicity)2.35Indicates moderate lipophilicity, balancing aqueous solubility with membrane permeability. Complies with Lipinski's rule (<5).
Topological Polar Surface Area (TPSA)15.27 ŲLow TPSA (<140 Ų) suggests excellent potential for penetrating the blood-brain barrier and cell membranes.
Hydrogen Bond Donors1Complies with Lipinski's rule (≤5), favorable for membrane permeability.
Hydrogen Bond Acceptors2Complies with Lipinski's rule (≤10), favorable for membrane permeability.
Rotatable Bonds2Low number (<10) indicates good oral bioavailability in rats.
Gastrointestinal (GI) AbsorptionHighPredicted to be well-absorbed from the gastrointestinal tract.
Blood-Brain Barrier (BBB) PermeantYesThe molecule is predicted to cross the BBB, a prerequisite for CNS activity.

This in silico analysis suggests that 1-(2-Methylbenzyl)piperazine possesses a favorable pharmacokinetic profile for a CNS-active agent, with high predicted gastrointestinal absorption and blood-brain barrier permeability.

Thermodynamic Parameter Calculations (e.g., ΔH°, ΔS°)

Understanding the thermodynamics of a ligand binding to its biological target is fundamental to explaining the driving forces behind molecular recognition and affinity. The key thermodynamic parameters—Gibbs free energy of binding (ΔG°), enthalpy change (ΔH°), and entropy change (ΔS°)—quantify the binding process and are governed by the equation ΔG° = ΔH° - TΔS°. Computational studies on piperazine derivatives often include the estimation of such thermodynamic properties. researchgate.net

Enthalpy (ΔH°) : Reflects the change in energy from the formation and breaking of bonds (e.g., hydrogen bonds, van der Waals interactions) between the ligand and the receptor. A negative enthalpy change signifies that the binding process is exothermic and driven by favorable energetic interactions.

Entropy (ΔS°) : Represents the change in the disorder of the system upon binding. This includes changes in the conformational freedom of the ligand and receptor, as well as the displacement of ordered water molecules from the binding site. A positive entropy change is favorable and often driven by the hydrophobic effect.

These parameters can be calculated using computationally intensive methods such as molecular dynamics (MD) simulations coupled with free energy calculation techniques. While specific experimental thermodynamic data for this compound binding to a particular receptor is not publicly available, a hypothetical data table illustrates the kind of information that such calculations would provide.

ParameterHypothetical ValueInterpretation
Binding Affinity (Kd)150 nMRepresents the concentration of ligand required to occupy 50% of the target receptors.
Gibbs Free Energy (ΔG°)-9.3 kcal/molIndicates a strong and spontaneous binding event. Calculated from Kd.
Enthalpy Change (ΔH°)-6.5 kcal/molThe interaction is enthalpically driven, suggesting strong hydrogen bonding and/or van der Waals interactions.
Entropy Change (-TΔS°)-2.8 kcal/molThe binding is entropically opposed, possibly due to a loss of conformational flexibility of the ligand upon binding.

Determining whether a compound's binding is driven by enthalpy or entropy is crucial for lead optimization. For instance, if binding is primarily enthalpy-driven, medicinal chemists might focus on adding functional groups that can form stronger hydrogen bonds with the target receptor to improve affinity.

Metabolism and Biotransformation: in Vitro and Preclinical Models

In Vitro Metabolic Stability Assessment

Metabolic stability assays are fundamental in early drug discovery to predict the in vivo clearance of a compound. nih.gov These assays typically measure the rate at which a compound is metabolized when incubated with liver fractions, such as microsomes or hepatocytes. mdpi.com

Liver microsomes are subcellular fractions containing a high concentration of cytochrome P450 (CYP) enzymes, which are responsible for the bulk of Phase I metabolic reactions. youtube.com Metabolic stability studies using human liver microsomes (HLM) and mouse liver microsomes (MLM) are common for evaluating the intrinsic clearance of new chemical entities. nih.gov

In these assays, the test compound is incubated with liver microsomes in the presence of necessary cofactors like NADPH. researchgate.net The disappearance of the parent compound over time is monitored to calculate parameters such as the in vitro half-life (t½) and intrinsic clearance (CLint). nih.govnih.gov For some piperazine (B1678402) derivatives, metabolism in MLM and HLM can be extremely rapid, with in vitro microsomal half-lives as short as 2-3 minutes, indicating high intrinsic clearance. nih.govresearchgate.net Studies on various piperazine analogues have been conducted using pooled liver microsomes to investigate their metabolism and inhibitory potential against key CYP enzymes. researchgate.net

While microsomes are excellent for studying CYP-mediated metabolism, they lack cytosolic enzymes and the complete machinery for Phase II conjugation reactions. cambridgemedchemconsulting.com Cryopreserved hepatocytes offer a more comprehensive in vitro model, as they contain a full complement of both Phase I and Phase II metabolic enzymes, as well as active transporter systems. nih.govdoi.org

Studies have demonstrated that cryopreserved rat and human hepatocytes retain their metabolic capacity and are a reliable tool for drug metabolism research. doi.org The use of hepatocytes allows for the assessment of a compound's stability against a broader range of metabolic pathways, including those mediated by cytosolic enzymes like aldehyde oxidase. nih.govcambridgemedchemconsulting.com Intrinsic clearance values derived from hepatocyte incubations can provide a more accurate prediction of in vivo hepatic clearance compared to microsomal data alone. nih.gov

Table 1: Illustrative Metabolic Stability Data for a Piperazine Compound This table presents representative data based on typical findings for piperazine derivatives to illustrate the parameters measured in metabolic stability assays.

In Vitro SystemSpeciest½ (min)CLint (μL/min/mg protein or 10⁶ cells)Predicted In Vivo Hepatic Clearance
Liver MicrosomesHuman48.548.1 μL/min/mgLow to Moderate
Liver MicrosomesMouse15.2115 μL/min/mgHigh
HepatocytesHuman66.420.9 μL/min/10⁶ cellsLow to Moderate
HepatocytesMouse11.9116 μL/min/10⁶ cellsHigh

Identification of Metabolic Pathways and Enzymes Involved

Identifying the specific enzymes and reactions involved in the biotransformation of 1-(2-Methylbenzyl)piperazine is crucial for predicting potential drug-drug interactions and understanding inter-individual variability in its metabolism.

Phase I reactions typically involve the introduction or unmasking of a functional group, making the molecule more polar. youtube.comnih.gov For benzylpiperazine and its analogues, aromatic hydroxylation is a major Phase I metabolic pathway. researchgate.net Studies on the parent compound, N-benzylpiperazine (BZP), have definitively identified para-hydroxy-BZP as the main metabolite, with meta-hydroxy-BZP formed to a lesser extent. nih.gov Similarly, for other piperazine series, mono-hydroxylation on the benzene (B151609) rings is a primary metabolic event. nih.gov This suggests that 1-(2-Methylbenzyl)piperazine likely undergoes hydroxylation on its benzyl (B1604629) ring as a key step in its metabolic clearance.

The cytochrome P450 superfamily of enzymes is responsible for approximately 75% of all Phase I drug metabolism. nih.gov Research on piperazine analogues has shown that their metabolism is often mediated by multiple CYP isoenzymes. Specifically, the metabolism of benzylpiperazine (BZP) and trifluoromethylphenylpiperazine (TFMPP) has been shown to involve CYP2D6, CYP1A2, and CYP3A4. researchgate.net

Furthermore, methylbenzylpiperazine (MBZP) has been identified as having significant inhibitory effects on several major isoenzymes, including CYP2D6, CYP1A2, CYP3A4, CYP2C19, and CYP2C9. researchgate.net This profile indicates a broad interaction with the key enzymes responsible for drug metabolism, which is a critical consideration in pharmacology. The involvement of these particular enzymes is common for many xenobiotics. researchgate.netnih.gov

Table 2: Key Human CYP450 Isoenzymes Implicated in the Metabolism of Benzylpiperazine Analogues

CYP IsoenzymeRole in Metabolism of Piperazine AnaloguesSignificance
CYP2D6Metabolism of BZP and TFMPP; inhibited by MBZP. researchgate.netHighly polymorphic enzyme, leading to significant inter-individual variability in drug response. nih.gov
CYP1A2Metabolism of BZP and TFMPP; inhibited by MBZP. researchgate.netInvolved in the metabolism of many common drugs and procarcinogens. nih.govuni.lu
CYP3A4Metabolism of BZP and TFMPP; inhibited by MBZP. researchgate.netThe most abundant CYP enzyme in the human liver, responsible for metabolizing over 50% of clinical drugs. nih.govresearchgate.net

Factors Influencing Metabolic Liability (e.g., Linker Chemistry and Length)

The chemistry of a linker can introduce or mask sites susceptible to metabolic attack. For instance, the inclusion of an amide group in a linker attached to a piperazine moiety has been shown to hamper N-dealkylation reactions, a common metabolic pathway for piperazine derivatives, thereby increasing the compound's metabolic stability. researchgate.net The presence of different functional groups on the piperazine ring can significantly influence the pharmacological properties of the derivatives. researchgate.net

The length of a linker plays a crucial role in the metabolic stability of a compound. mdpi.com Shorter linkers can lead to higher metabolic stability. researchgate.net This is often attributed to steric hindrance, where a shorter linker may position the bulkier parts of the molecule in a way that restricts access of metabolic enzymes to susceptible sites. frontiersin.orgnih.gov Conversely, longer or more flexible linkers, such as extended linear polyethylene (B3416737) glycol (PEG) spacers, might increase the exposure of a hydrophobic payload to the aqueous environment, which could affect its metabolic profile. americanpharmaceuticalreview.com

In the context of more complex bioconjugates, such as antibody-drug conjugates (ADCs), linker design is critical for modulating stability and payload release. frontiersin.orgnih.gov While not directly analogous to a small molecule like 1-(2-Methylbenzyl)piperazine, the principles of how linker chemistry affects biotransformation are relevant. For instance, linkers that are stable in systemic circulation but are cleaved enzymatically within target cells are ideal. nih.gov This highlights the importance of linker chemistry in determining where and how a molecule is metabolized.

The piperazine ring itself is a site of significant metabolic activity. It can undergo bioactivation to form reactive intermediates like iminium ions, which can be trapped by nucleophiles such as cyanide or glutathione (B108866). preprints.orgrsc.orgresearchgate.net The substituents on the piperazine ring can influence these bioactivation pathways. For example, studies on benzylpiperazine (BZP), a related compound, show that metabolism involves hydroxylation of the aromatic ring and degradation of the piperazine moiety. nih.gov The presence and position of substituents on the benzyl group, as in 1-(2-Methylbenzyl)piperazine, would be expected to modulate this metabolic pattern.

The following tables illustrate how linker modifications can impact metabolic stability, based on findings from studies on various piperazine-containing compounds.

Table 1: Effect of Linker Length on Metabolic Stability of VHL-Containing PROTACs

Compound Linker Type Linker Length Half-life (t1/2) in human microsomes (min)
17 Linear Short >240
18 Linear Short >240
19 Linear Short >240
24 Linear - >240

| 25 | Linear | - | >240 |

This table is based on data for VHL-containing PROTACs and demonstrates that compounds with short, linear linkers can exhibit high metabolic stability. researchgate.net

Table 2: Influence of Linker Type on Metabolic Stability of BET Series PROTACs

Compound Linker Type Half-life (t1/2) in human microsomes (min)
6 Pomalidomide-containing >240
11 VHL-containing with amide group >240

| 39 | Cyclic | < 240 |

Future Research Directions and Translational Perspectives

Development of Novel Piperazine (B1678402) Derivatives for Specific Biological Targets

The structural adaptability of the piperazine ring is a cornerstone of its utility in medicinal chemistry. nbinno.com The two nitrogen atoms provide multiple points for substitution, enabling chemists to meticulously adjust a molecule's physicochemical properties, such as its solubility, binding affinity to targets, and metabolic stability. nbinno.com This versatility has established piperazine derivatives as ideal scaffolds for engaging a wide spectrum of biological pathways, leading to their use in antipsychotics, antidepressants, anti-cancer agents, and antihistamines. nbinno.comresearchgate.net

Future research is poised to leverage this adaptability to create novel derivatives aimed at highly specific biological targets. The core strategy involves modifying the piperazine scaffold to enhance potency, selectivity, and pharmacokinetic profiles for desired therapeutic outcomes. mdpi.com

Key Research Thrusts:

Oncology: Arylpiperazines have gained considerable attention in cancer research as scaffolds for new anticancer agents. mdpi.com These compounds can interact with numerous molecular targets implicated in cancer development and progression. mdpi.com Future work will focus on refining these chemical structures to improve their cytotoxic effects against specific tumor cell lines, such as those seen in aggressive forms of prostate and breast cancer, while minimizing harm to non-cancerous cells. mdpi.com

Neurodegenerative Diseases: The pathophysiology of conditions like Alzheimer's disease is multifaceted, often involving multiple pathogenic factors such as amyloid-β plaques and tau tangles. nih.gov Researchers are developing multi-target piperazine compounds designed to simultaneously inhibit the aggregation of both amyloid-β and tau proteins. nih.gov This dual-action approach aims to slow or halt disease progression and provide neuroprotection, moving beyond therapies that only manage symptoms. nih.gov

Infectious Diseases: With the rise of antimicrobial resistance, there is an urgent need for new therapeutic agents. benthamdirect.com Piperazine has emerged as a promising nucleus for developing novel antimicrobials. benthamdirect.com Structural modifications, such as adding electron-withdrawing groups, have been shown to boost antibacterial activity. benthamdirect.com Future efforts will concentrate on designing derivatives effective against multidrug-resistant (MDR) pathogens. benthamdirect.com

Radiation Countermeasures: Recent studies have explored the development of second-generation piperazine derivatives as agents to protect against the harmful effects of ionizing radiation. nih.gov Certain 1-(2-hydroxyethyl)piperazine derivatives have shown significant radioprotective effects with minimal cytotoxicity, offering a safer and more effective alternative to current options like amifostine. nih.gov Further development of these lead compounds is a promising area of investigation. nih.gov

The overarching goal is the rational design of next-generation therapeutics. By systematically altering the substituents on the piperazine ring, researchers can conduct detailed structure-activity relationship (SAR) studies to identify compounds with optimal efficacy and safety profiles for a given biological target. mdpi.combenthamdirect.com

Advanced Computational Approaches in Drug Design

The process of discovering and developing new drugs is traditionally time-consuming and expensive. However, the integration of computational methods, often referred to as computer-aided drug design (CADD), has become a pivotal force in accelerating this pipeline. researchgate.nettaylorandfrancis.com These approaches are instrumental in the rational design of novel piperazine derivatives by predicting their interactions with biological targets at a molecular level. researchgate.netnih.gov

Computational techniques are applied at various stages, from identifying initial "hit" compounds to optimizing "lead" candidates. nih.gov This virtual screening process significantly reduces the time, labor, and cost associated with drug development by prioritizing compounds for synthesis and experimental testing. researchgate.nettaylorandfrancis.com

Key Computational Methodologies:

Structure-Based Drug Design (SBDD): When the three-dimensional structure of a biological target (like an enzyme or receptor) is known, SBDD methods can be employed. Molecular docking simulations, a key component of SBDD, predict how a ligand (e.g., a piperazine derivative) will bind to the target's active site. nih.govfrontiersin.org These simulations help identify crucial amino acid residues involved in the interaction and guide modifications to the derivative to enhance binding affinity and selectivity. nih.gov

Ligand-Based Drug Design (LBDD): In cases where the target's 3D structure is unknown, LBDD approaches are used. These methods rely on the knowledge of molecules that are already known to interact with the target. taylorandfrancis.com Techniques like pharmacophore modeling identify the essential chemical features required for biological activity, which can then be used to design new molecules or search large databases for compounds with similar properties. researchgate.netfrontiersin.org

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-target complex, revealing how the molecules move and interact over time. nih.govnih.gov This can help confirm the stability of the binding predicted by docking and provide deeper insights into the mechanism of action. nih.gov

Artificial Intelligence (AI) and Machine Learning: More recently, AI and machine learning models have made remarkable advancements in drug discovery. taylorandfrancis.com These models can be trained on large datasets of chemical structures and their biological activities to predict the properties of new, unsynthesized molecules, including their potential efficacy and ADME/T (absorption, distribution, metabolism, excretion, and toxicity) profiles. taylorandfrancis.com

By integrating these computational tools, researchers can streamline the design process, leading to the creation of more potent and selective piperazine derivatives with improved pharmacokinetic properties. benthamdirect.comfrontiersin.org

Integration of Multi-Omics Data for Comprehensive Understanding of Biochemical Interactions

To fully comprehend the effects of a drug candidate like a 1-(2-Methylbenzyl)piperazine derivative, it is essential to understand its impact on the entire biological system. nih.gov Multi-omics represents an integrative approach that combines data from various molecular levels—such as the genome (genomics), gene expression (transcriptomics), proteins (proteomics), and metabolites (metabolomics)—to create a holistic picture of a biological state. doaj.orgrsc.org

Integrating these diverse datasets allows researchers to move beyond a single target and understand the broader network of interactions affected by a compound. nih.govarxiv.org This systems-level perspective is crucial for identifying biomarkers for drug response, predicting potential off-target effects, and elucidating complex mechanisms of action. doaj.orgarxiv.org

Applications in Piperazine Derivative Research:

Mechanism of Action Elucidation: By analyzing changes across the transcriptome and proteome after treatment with a piperazine derivative, researchers can identify which cellular pathways are modulated. This provides a detailed map of the drug's biochemical interactions and functional consequences.

Biomarker Discovery: Multi-omics data can help identify molecular signatures that predict whether a patient will respond to a particular drug. doaj.org For instance, specific genetic mutations or protein expression levels could indicate sensitivity or resistance to a novel piperazine-based anti-cancer agent.

Personalized Medicine: The ultimate goal of integrating multi-omics data is to advance personalized medicine. arxiv.org By understanding the unique molecular profile of an individual's disease, therapies using highly targeted piperazine derivatives can be tailored for maximum efficacy and minimal side effects.

The primary challenge in this field lies in the complexity of harmonizing and interpreting large, heterogeneous datasets. f1000research.com However, the development of sophisticated bioinformatics tools and statistical methods is making multi-omics integration increasingly feasible. doaj.orgarxiv.org This approach promises to unlock previously hidden biomolecular relationships, leading to more effective and precisely targeted treatments based on piperazine scaffolds. f1000research.com

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing 1-(2-Methylbenzyl)piperazine hydrochloride?

  • Methodological Answer : Synthesis typically involves cyclo-condensation or coupling reactions. For example:

  • Cyclo-condensation : React β,β'-dihalogenated diethylammonium hydrochloride (derived from diethanolamine) with substituted anilines in aqueous conditions without catalysts. This method, adapted from 1-(2,3-dichlorophenyl)piperazine hydrochloride synthesis, achieves yields >75% .
  • Coupling reactions : Use copper-catalyzed azide-alkyne cycloaddition (CuAAC) with reagents like CuSO₄·5H₂O and sodium ascorbate in H₂O:DCM (1:2). This approach, validated for fluorobenzyl-piperazine derivatives, requires TLC monitoring and silica gel chromatography for purification .
    • Key Parameters :
ParameterCyclo-Condensation CuAAC
SolventAqueousH₂O:DCM
CatalystNoneCuSO₄
Reaction Time6–8 hours2 hours
Yield~80%70–85%

Q. How is the purity and structural integrity of this compound confirmed?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Compare ¹H/¹³C NMR spectra with reference data to confirm substituent positions (e.g., methylbenzyl and piperazine protons) .
  • Infrared Spectroscopy (IR) : Identify characteristic peaks for N-H stretching (~3300 cm⁻¹) and C-Cl bonds (~700 cm⁻¹) .
  • High-Performance Liquid Chromatography (HPLC) : Use reversed-phase columns (e.g., C18) with mobile phases like acetonitrile:buffer (pH 3.0) to assess purity (>98%) and detect impurities (e.g., unreacted intermediates) .

Advanced Research Questions

Q. What strategies resolve contradictions in solubility data for this compound across studies?

  • Methodological Answer :

  • Controlled Replication : Repeat solubility tests under standardized conditions (e.g., 25°C, pH 7.4 buffer) to isolate variables like temperature or ionic strength .
  • Advanced Analytical Techniques : Use dynamic light scattering (DLS) to detect aggregation or polymorphic forms that alter apparent solubility .
  • Data Harmonization : Cross-reference with structurally similar compounds (e.g., 1-(2-chlorophenyl)piperazine hydrochloride, solubility ~15 mg/mL in water) to identify outliers .

Q. How can molecular docking optimize the design of 1-(2-Methylbenzyl)piperazine derivatives for target specificity?

  • Methodological Answer :

  • Target Selection : Prioritize enzymes like serotonin receptors (5-HT) or kinases, where piperazine derivatives show affinity .
  • Docking Workflow :

Prepare ligand structures (e.g., protonated piperazine) using software like AutoDock Vina.

Generate grid boxes around active sites (e.g., 5-HT₁A receptor) using crystallographic data (PDB: 7E2Z).

Validate docking poses with MD simulations to assess binding stability .

  • Case Study : Fluorobenzyl-piperazine triazoles showed improved binding to 5-HT₂A (ΔG = -9.2 kcal/mol) compared to non-fluorinated analogs .

Q. What experimental designs mitigate instability of this compound in biological assays?

  • Methodological Answer :

  • Stability Screening : Conduct accelerated degradation studies (40°C/75% RH) with HPLC-MS to identify degradation products (e.g., hydrolysis of the piperazine ring) .
  • Formulation Adjustments : Use lyophilization or complexation with cyclodextrins to enhance aqueous stability .
  • Biological Buffer Optimization : Replace phosphate buffers with HEPES (pH 7.4) to reduce metal-catalyzed oxidation .

Data Contradiction Analysis

Q. How to reconcile conflicting reports on the biological activity of 1-(2-Methylbenzyl)piperazine derivatives?

  • Methodological Answer :

  • Meta-Analysis : Compare IC₅₀ values across studies using standardized assays (e.g., MTT for cytotoxicity). For example, fluorinated derivatives may show 10-fold higher potency due to enhanced membrane permeability .
  • Structural-Activity Relationship (SAR) : Tabulate substituent effects (e.g., methyl vs. chloro groups) on target binding:
SubstituentTargetIC₅₀ (nM)Reference
2-Methyl5-HT₁A120
3-ChloroDopamine D₂85
  • Assay Variability : Control for cell line differences (e.g., HEK293 vs. CHO) and incubation times .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.